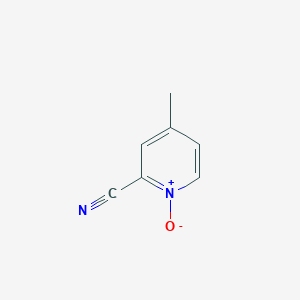![molecular formula [NH2(CH2)2NH2]:(G=9);dendriPAMAM(NH2)2048 B1169618 STARBURST (PAMAM) DENDRIMER, GENERATION 9,5 WT. per cent SOLUTION IM METHYL ALCOHOL CAS No. 163442-72-6](/img/no-structure.png)
STARBURST (PAMAM) DENDRIMER, GENERATION 9,5 WT. per cent SOLUTION IM METHYL ALCOHOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
STARBURST (PAMAM) Dendrimer, Generation 9,5 wt. % solution in methyl alcohol is a versatile biomedical product used for drug delivery systems . Its unique dendritic structure allows for efficient encapsulation and targeted delivery of various drugs such as anticancer agents, antimicrobials, and nucleic acids . This solution offers enhanced solubility, stability, and biocompatibility, making it ideal for treating diseases like cancer and infections .
Molecular Structure Analysis
The molecular formula of this dendrimer is C20462H40928N8186O4092 . It has a unique dendritic structure which allows for efficient encapsulation and targeted delivery of various drugs .Physical And Chemical Properties Analysis
The dendrimer has a density of 0.807 g/mL at 25 °C and a refractive index of n20/D 1.339 . It is stored at 2-8°C .Mechanism of Action
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis of STARBURST (PAMAM) DENDRIMER, GENERATION 9,5 WT. per cent SOLUTION IM METHYL ALCOHOL involves a divergent synthesis approach, where a central core molecule is sequentially reacted with a monomer to form a dendritic structure. The process involves multiple steps of protection, deprotection, and functionalization to achieve the desired dendrimer structure.", "Starting Materials": ["Ethylene diamine", "Methyl acrylate", "Methanol", "Triethylamine", "Acetic anhydride", "Sodium bicarbonate", "Hydrochloric acid", "Sodium hydroxide", "Dimethylformamide", "Chloroform", "Sodium sulfate", "Sodium chloride"], "Reaction": ["Step 1: Synthesis of the core molecule by reacting ethylene diamine with excess methyl acrylate in methanol in the presence of triethylamine. The reaction is allowed to proceed for several hours to form a diamine core with ester end groups.", "Step 2: Protection of the ester end groups with acetic anhydride in the presence of sodium bicarbonate to form the protected core.", "Step 3: Deprotection of the ester groups by treating the protected core with hydrochloric acid in methanol to form the amine end groups.", "Step 4: Reaction of the amine end groups with excess methyl acrylate in the presence of sodium bicarbonate to form the first generation dendrimer with ester end groups.", "Step 5: Protection of the ester end groups with acetic anhydride in the presence of sodium bicarbonate to form the protected first generation dendrimer.", "Step 6: Deprotection of the ester groups by treating the protected first generation dendrimer with hydrochloric acid in methanol to form the amine end groups.", "Step 7: Repeat steps 4-6 to form higher generation dendrimers with ester end groups.", "Step 8: Functionalization of the dendrimer surface with desired functional groups using reactions such as amidation or esterification.", "Step 9: Purification of the dendrimer using solvents such as chloroform and drying with sodium sulfate and sodium chloride.", "Step 10: Dissolving the purified dendrimer in dimethylformamide and precipitating it with methanol to form a 9.5 wt. % solution in methyl alcohol."] } | |
CAS RN |
163442-72-6 |
Molecular Formula |
[NH2(CH2)2NH2]:(G=9);dendriPAMAM(NH2)2048 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



